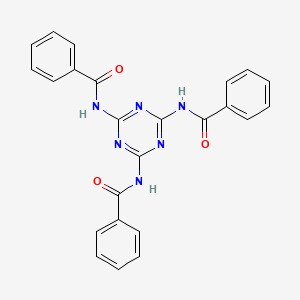

Tris(benzoyl)melamin

Description

Properties

IUPAC Name |

N-(4,6-dibenzamido-1,3,5-triazin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N6O3/c31-19(16-10-4-1-5-11-16)25-22-28-23(26-20(32)17-12-6-2-7-13-17)30-24(29-22)27-21(33)18-14-8-3-9-15-18/h1-15H,(H3,25,26,27,28,29,30,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUANQXUGDDCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(benzoyl)melamin can be synthesized through a one-pot condensation reaction. The process involves reacting benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with melamine under reflux conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Substitution and Condensation Reactions

Tris(benzoyl)melamine’s triazine core and benzoyl groups enable diverse reactivity:

Nucleophilic Aromatic Substitution

The electron-deficient triazine ring undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example:

Observed trends in melamine analogs ( ) :

-

Substitution occurs preferentially at the 2, 4, and 6 positions of the triazine ring.

-

Yields depend on steric hindrance from benzoyl groups (typically 70–90%).

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify benzoyl substituents. For example:

Conditions from related systems ( ) :

| Catalyst | Ligand | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ | TBTA (triazolylamine) | DMF/H₂O | 80°C |

Multicomponent Reactions

Tris(benzoyl)melamine may act as a substrate in one-pot syntheses. For instance, in a three-component reaction with aldehydes and amines, it could form fused heterocycles (e.g., triazoloquinazolinones) via cyclocondensation ( ).

Representative data from melamine@TMG-catalyzed systems ( ) :

| Aldehyde Component | Product Yield (%) | Reaction Time (min) |

|---|---|---|

| 4-Nitrobenzaldehyde | 97 | 5 |

| 4-Fluorobenzaldehyde | 99 | 5 |

| 4-Hydroxybenzaldehyde | 91 | 20 |

Stability and Side Reactions

Scientific Research Applications

Materials Science

TBM is utilized in the development of advanced materials due to its unique structural properties. Its ability to form stable complexes with various substrates makes it a candidate for high-performance polymers and coatings.

| Application | Description |

|---|---|

| Polymer Development | TBM can enhance the thermal stability and mechanical properties of polymers when used as an additive. |

| Coatings | Its stability and reactivity allow TBM to be incorporated into protective coatings, improving resistance to environmental factors. |

Organic Synthesis

In organic chemistry, TBM serves as a precursor for synthesizing other complex molecules. Its functional groups facilitate various chemical reactions, making it a valuable building block in synthetic pathways.

| Reaction Type | Example |

|---|---|

| Cross-Coupling Reactions | TBM can participate in reactions that form carbon-carbon bonds, expanding the library of available compounds for research. |

| Functionalization | The benzoyl groups can undergo further modifications to create derivatives with tailored properties. |

Biological and Medicinal Applications

Research indicates that TBM exhibits antibacterial activity against certain bacterial strains such as Bacillus cereus and Staphylococcus aureus. This suggests potential applications in medicinal chemistry as an antibacterial agent.

Case Study: Antibacterial Activity

- Objective : To evaluate the efficacy of TBM against bacterial strains.

- Methodology : In vitro assays were conducted to assess the minimum inhibitory concentration (MIC) of TBM against selected bacteria.

- Results : TBM demonstrated significant antibacterial activity, disrupting bacterial cell walls or interfering with metabolic pathways.

Interaction Studies

Studies focusing on the interactions of TBM with biological systems have revealed its behavior in various chemical environments. Techniques such as spectroscopy and chromatography are employed to elucidate these interactions.

| Technique | Purpose |

|---|---|

| Spectroscopy | To analyze the binding interactions between TBM and biological macromolecules. |

| Chromatography | To separate and identify reaction products involving TBM. |

Mechanism of Action

The mechanism of action of tris(benzoyl)melamin involves its ability to form stable complexes with various substrates. Its benzoyl groups can interact with different molecular targets, facilitating various chemical reactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows for diverse interactions .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Tris(benzoyl)melamin vs. Analogous Compounds

Key Findings :

- Selectivity : this compound exhibits superior binding specificity compared to NIP due to templated cavities. FTIR confirms the absence of amine peaks in NIP, highlighting the role of melamine in imprinting .

- Synthesis Efficiency : The cooling-heating method (used for this compound) requires 8 hours, outperforming UV-based methods (12+ hours) .

- Thermal Stability : Benzoyl groups enhance thermal resistance compared to melamine-formaldehyde resins, which degrade at lower temperatures due to methylol group instability .

Toxicological and Regulatory Considerations

While melamine itself is regulated (CAS 108-78-1) due to nephrotoxicity, this compound’s covalent benzoyl linkages reduce leaching risks. In contrast, compounds like 2-mercaptobenzothiazole (CAS 149-30-4) face stricter limits due to environmental persistence .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for producing Tris(benzoyl)melamin, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via benzoylation of melamine using benzoyl chloride derivatives under controlled conditions. A two-step approach is recommended:

Milling : Reduce melamine to nano dimensions (e.g., 15-minute milling at a 61:1 ball-to-powder ratio) to enhance reactivity .

Polymerization : Use methacrylic acid as a functional monomer and benzoyl peroxide as an initiator in ethanol solvent. Monitor reaction temperature to avoid decomposition of benzoyl groups.

- Characterization : Validate purity via FTIR (absence of melamine functional groups at ~3,100 cm⁻¹) and XRD (crystallite size ~1.6 nm) .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- FTIR : Identify benzoyl C=O stretching vibrations (~1,700 cm⁻¹) and triazine ring vibrations (~1,550 cm⁻¹). Compare with non-imprinted polymers (NIPs) to confirm functional group retention .

- XRD : Calculate crystallinity using Scherrer’s equation; amorphous regions suggest incomplete benzoylation.

- SEM : Analyze porosity (e.g., 511 pores/mm²) to assess suitability for sensor applications .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for melamine derivatives like this compound?

- Methodological Answer :

- Data Reconciliation : Compare in vivo studies (e.g., renal tubular necrosis in rats at 32 mg/kg ) with in vitro assays (e.g., cytotoxicity thresholds). Adjust for metabolite interactions (e.g., cyanuric acid co-exposure amplifies nephrotoxicity ).

- Dose-Response Modeling : Use probabilistic risk assessment to account for species-specific differences (e.g., cats vs. rodents) and exposure duration .

Q. How can this compound be integrated into coordination chemistry for metal-sensor applications?

- Methodological Answer :

- Ligand Design : Functionalize melamine with benzene-o-dithiolato groups to enhance metal-binding affinity. Synthesize via stepwise reactions:

React 1,3,5-(triaminomethyl)benzene with 2,3-bis(isopropylmercapto)benzoyl chloride.

Deprotect thiol groups for metal coordination .

- Metal Complexation : Test with Ti(IV) to form distorted trigonal-prismatic geometries (twist angle φav=18.5°), validated via X-ray diffraction .

Q. What experimental designs mitigate risks when handling this compound in laboratory settings?

- Methodological Answer :

- Safety Protocols :

- Use fume hoods for benzoyl chloride reactions (bp 78–79°C; Group 2A carcinogen ).

- Monitor airborne melamine levels (NIOSH REL: 0.1 mg/m³) due to renal toxicity risks .

- Waste Management : Neutralize benzoyl derivatives with sodium bicarbonate before disposal.

Data Analysis & Interpretation

Q. How should researchers interpret conflicting FTIR and XRD data in this compound studies?

- Methodological Answer :

- FTIR Artifacts : Transmittance increases (~5–10%) post-extraction may indicate residual solvent (ethanol) rather than structural changes. Compare with NIP controls .

- XRD Ambiguities : Broad peaks suggest amorphous byproducts; refine synthesis to optimize crystallinity (e.g., slower cooling rates).

Q. What computational tools enhance the analysis of this compound’s electronic properties?

- Methodological Answer :

- DFT Modeling : Simulate HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G(d) basis set. Validate against experimental UV-Vis spectra.

- ImageJ for SEM : Quantify pore distribution (e.g., 511 pores/mm²) to correlate with sensor efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.